Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride
Description
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a synthetic organic compound featuring a phenol core substituted with a thioether-linked aromatic ring. The thioether bridge connects the phenol moiety to a benzyl group bearing a dipropylaminomethyl substituent. The hydrochloride salt enhances its solubility in polar solvents.
Properties
CAS No. |
127906-68-7 |
|---|---|
Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H |
InChI Key |
IFGDEPNKTAIBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves the reaction of 3-mercaptophenol with 2-(chloromethyl)dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique structure combines a phenol group, a thioether linkage, and a tertiary amine (dipropylamino) substituent. Below is a comparative analysis with structurally related compounds from the evidence:
Substituent Effects: Dipropylamino vs. Smaller Alkylamino Groups
- Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, hydrochloride (): Features a dimethylaminomethyl group, which is less lipophilic than the dipropylamino group in the target compound.
- 3-[2-(methylamino)ethyl]phenol hydrochloride (): Contains a methylaminoethyl chain, offering intermediate lipophilicity. The shorter chain may limit membrane permeability compared to the dipropylamino group in the target compound .
Thioether-Containing Analogues
- Thiophene fentanyl hydrochloride ():
- Montelukast Sodium (): A leukotriene antagonist with a thioether group and quinolinyl substituent. While pharmacologically distinct, its thioether bridge highlights the role of sulfur in modulating solubility and metabolic pathways .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~C₂₂H₃₁ClNOS* | ~400.0 | Phenol, thioether, dipropylamino |
| Thiophene fentanyl hydrochloride | C₂₄H₂₆N₂OS·HCl | 435.0 | Thiophene, fentanyl core, HCl |
| 3-[2-(methylamino)ethyl]phenol hydrochloride | C₉H₁₄ClNO | 187.67 | Phenol, methylaminoethyl, HCl |
- The target compound’s higher molecular weight and lipophilic dipropylamino group suggest prolonged half-life and tissue penetration compared to smaller analogs like 3-[2-(methylamino)ethyl]phenol hydrochloride .
Pharmacological and Toxicological Insights
Biological Activity
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride (CAS Number: 325725-27-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18ClNOS. The compound features a phenolic structure with a thioether linkage and a dipropylamino substituent, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClNOS |
| Molecular Weight | 293.82 g/mol |
| CAS Number | 325725-27-7 |
| SMILES | CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of phenolic compounds have shown significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds have been reported in several studies. For example:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-(dimethylamino)methyl)phenyl thio phenol | 32 - 64 | Helicobacter pylori |
| Benzimidazole derivatives | 2 - 8 | Staphylococcus aureus, E. coli |
These findings suggest that modifications in the substituents on the phenolic ring can significantly enhance antimicrobial efficacy.
The mechanism by which phenolic compounds exert their antibacterial effects often involves disruption of bacterial cell membranes and interference with metabolic processes. For instance:
- Membrane Integrity : Compounds like these can disrupt the lipid bilayer of bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation can impair bacterial function.
- Enzymatic Inhibition : Some phenolic compounds inhibit enzymes critical for bacterial survival.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various phenolic compounds for their antibacterial activity against H. pylori. The results indicated that certain structural modifications led to improved MIC values compared to standard antibiotics.
"The presence of electron-withdrawing groups in the para position significantly enhanced the antibacterial activity of certain phenolic derivatives" .
Comparative Analysis with Standard Antibiotics
In another comparative study, several phenolic derivatives were tested against standard antibiotics like ampicillin and norfloxacin. The results demonstrated that some derivatives exhibited comparable or superior activity against resistant strains:
| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Phenolic Derivative A | 8 | Ampicillin | 16 |
| Phenolic Derivative B | 4 | Norfloxacin | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
